Peposertib

Description

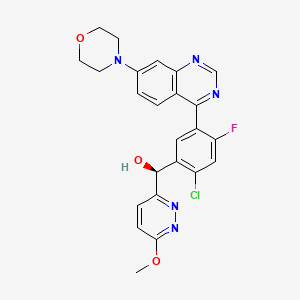

Structure

3D Structure

Properties

IUPAC Name |

(S)-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClFN5O3/c1-33-22-5-4-20(29-30-22)24(32)16-11-17(19(26)12-18(16)25)23-15-3-2-14(10-21(15)27-13-28-23)31-6-8-34-9-7-31/h2-5,10-13,24,32H,6-9H2,1H3/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWXJLUYGFNTAL-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NN=C(C=C1)[C@H](C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1637542-33-6 | |

| Record name | Nedisertib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637542336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nedisertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PEPOSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN429E725A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Lynchpin of DNA Repair: A Technical Guide to DNA-PK in Non-Homologous End Joining

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to various forms of DNA damage. Among the most cytotoxic lesions are DNA double-strand breaks (DSBs), which can trigger chromosomal rearrangements, cell death, and carcinogenesis if not properly repaired. In mammalian cells, the primary pathway for repairing the majority of DSBs is Non-Homologous End Joining (NHEJ). This pathway, crucial throughout the cell cycle, directly ligates broken DNA ends. At the heart of the NHEJ machinery lies the DNA-dependent protein kinase (DNA-PK), a multi-component enzyme that acts as the master regulator and scaffold for the entire repair process. This technical guide provides an in-depth exploration of the core functions of DNA-PK in NHEJ, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate molecular choreography of this vital repair pathway.

The Core Mechanism: DNA-PK in Action

The NHEJ pathway can be broadly categorized into three main stages: break recognition, end processing, and ligation. DNA-PK is a pivotal player from the very outset, orchestrating the assembly of the repair complex and activating downstream enzymatic activities.

DNA-PK is a holoenzyme composed of two main components:

-

The Ku70/80 heterodimer : This ring-shaped complex is the first responder to a DSB. It exhibits a high affinity for DNA ends, threading onto the broken termini irrespective of their sequence or structure (blunt, overhanging, or hairpin).[1] The Ku heterodimer serves as a molecular scaffold, protecting the DNA ends from nucleolytic degradation and recruiting the catalytic subunit.[2]

-

The DNA-PK catalytic subunit (DNA-PKcs) : A large serine/threonine protein kinase of approximately 470 kDa, DNA-PKcs is recruited to the DSB by the DNA-bound Ku heterodimer.[3][4] The interaction with the Ku-DNA complex is essential for the activation of its kinase activity.[3]

Once assembled at the break site, the active DNA-PK holoenzyme forms a synaptic complex that holds the two DNA ends in close proximity.[2] This structure acts as a platform for the recruitment and regulation of other crucial NHEJ factors. The kinase activity of DNA-PKcs is indispensable; cells with a catalytically inactive form of the enzyme are deficient in DSB repair.[5]

Activated DNA-PKcs phosphorylates a host of downstream targets to coordinate the repair process. Key substrates include:

-

Itself (Autophosphorylation) : Autophosphorylation of DNA-PKcs is a critical regulatory step. It is thought to induce a conformational change that permits the access of end-processing enzymes and ultimately facilitates the dissociation of DNA-PKcs from the complex to allow the final ligation step to proceed.[6]

-

Artemis : This nuclease is activated by DNA-PKcs-mediated phosphorylation.[7] Activated Artemis is responsible for processing damaged or incompatible DNA ends, such as opening hairpin structures and trimming overhangs, to make them suitable for ligation.[7]

-

XRCC4-Like Factor (XLF) and other factors that help stabilize the ligation complex.

-

Ku70/80 : Phosphorylation of the Ku subunits also occurs, though its precise regulatory role is still under investigation.[8][9]

Following any necessary end processing by enzymes like Artemis and gap-filling by DNA polymerases (Pol μ and Pol λ), the final step is the ligation of the broken ends. This is carried out by the DNA Ligase IV complex, which includes its essential cofactor XRCC4.

Quantitative Data Presentation

The following tables summarize key quantitative parameters related to the function of DNA-PK and the efficacy of its inhibitors.

| Parameter | Protein/Complex | Value | Organism/System | Reference(s) |

| Binding Affinity (Kd) | Ku70/80 to DNA ends | ~0.15 - 2 nM | Human | [10] |

| Cellular Abundance | Ku70/80 | ~400,000 molecules/nucleus | Mammalian | [11] |

| Cellular Abundance | DNA-PKcs | 50,000 - 100,000 molecules/cell | Human | [12] |

Table 1: Biophysical and Cellular Properties of Core DNA-PK Components. This table provides data on the high-affinity interaction of the Ku heterodimer with DNA and the estimated abundance of the core DNA-PK proteins within the cell.

| Inhibitor | Target | IC50 Value | Selectivity Notes | Reference(s) |

| NU7441 (KU-57788) | DNA-PKcs | 14 nM | >100-fold selective over PI3K and mTOR. | [8][13] |

| AZD7648 | DNA-PKcs | 0.6 nM | >100-fold selective over many related kinases, including PI3Ks. | [13][14] |

| M3814 (Nedisertib) | DNA-PKcs | <3 nM | Potent and selective DNA-PK inhibitor. | [13][14] |

| CC-115 | DNA-PKcs & mTOR | 13 nM (DNA-PKcs), 21 nM (mTOR) | Dual inhibitor with ~40-fold selectivity over other PIKKs. | [8] |

Table 2: Potency of Selected DNA-PK Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) for several well-characterized small molecule inhibitors of DNA-PKcs, which are valuable tools for research and potential therapeutic agents.

Signaling and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key aspects of the DNA-PK-mediated NHEJ pathway and a representative experimental workflow.

Caption: The core signaling pathway of Non-Homologous End Joining (NHEJ) mediated by DNA-PK.

Caption: Workflow for an in vitro DNA-PK kinase assay using luminescent ADP detection.

Experimental Protocols

Detailed methodologies are essential for the study of DNA-PK and NHEJ. Below are protocols for key experiments cited in the field.

Protocol 1: In Vitro DNA-PK Kinase Assay (ADP-Glo™ Method)

This assay quantifies the kinase activity of purified DNA-PK by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Purified DNA-PK enzyme (containing Ku and DNA-PKcs)

-

DNA-PK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

Activating DNA (short double-stranded DNA fragments)

-

Specific peptide substrate for DNA-PK

-

ATP solution

-

DNA-PK inhibitor (e.g., NU7441) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Methodology:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing DNA-PK Kinase Buffer, DNA-PK enzyme, activating DNA, and the peptide substrate.

-

Set up Plate: Dispense the reaction mixture into the wells of the assay plate.

-

Add Inhibitor: Add serial dilutions of the DNA-PK inhibitor or a DMSO vehicle control to the appropriate wells.

-

Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final volume is typically 5-10 µL.

-

Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

-

Terminate Reaction: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

-

ATP Depletion Incubation: Incubate the plate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by DNA-PK into ATP.

-

Signal Generation Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luciferase in the detection reagent to produce a stable luminescent signal from the newly generated ATP.

-

Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to DNA-PK activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Cell-Free NHEJ Assay (Plasmid-Based)

This assay measures the ability of a cell-free extract to repair a linearized plasmid DNA, recapitulating the core steps of NHEJ in vitro.

Materials:

-

Cell line of interest (e.g., HeLa, M059-J/K)

-

Plasmid DNA (e.g., pBluescript)

-

Restriction enzyme(s) to generate desired DNA ends (e.g., HindIII for compatible ends, EcoRV for blunt ends)

-

Cell lysis buffer for nuclear or whole-cell extract preparation

-

Reaction Buffer (containing HEPES, KCl, MgCl2, ATP, DTT)

-

dNTPs

-

PCR primers flanking the break site

-

Agarose gel electrophoresis equipment

Methodology:

-

Prepare DNA Substrate: Linearize the plasmid DNA with a chosen restriction enzyme to create DSBs. Purify the linearized DNA.

-

Prepare Cell-Free Extract: Grow cells to a high density. Harvest the cells and prepare either a whole-cell or nuclear extract using established protocols that preserve the activity of repair proteins. Determine the protein concentration of the extract.

-

Set up NHEJ Reaction: In a microcentrifuge tube, combine the cell-free extract (e.g., 20 µg of protein), the linearized plasmid DNA, reaction buffer, ATP, and dNTPs.

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours) to allow for DNA end joining.

-

Purify DNA: Stop the reaction and purify the DNA from the extract proteins (e.g., using phenol-chloroform extraction or a purification kit).

-

Analyze Repair Products: The efficiency of end-joining can be assessed in several ways:

-

Gel Electrophoresis: Run the purified DNA on an agarose gel. Successful NHEJ will result in the formation of plasmid dimers, trimers, and higher-order multimers, which can be visualized by staining.

-

PCR Analysis: Use primers that flank the break site. Ligation of the ends will produce a PCR product of a specific size.

-

Sequencing: For a detailed analysis of repair fidelity, the junctional region of the repaired plasmids can be amplified by PCR and sequenced to identify insertions, deletions, or other modifications.

-

Protocol 3: Cellular NHEJ Reporter Assay (GFP-Based)

This in-vivo assay quantifies NHEJ efficiency within living cells using a reporter construct that expresses Green Fluorescent Protein (GFP) only after a successful repair event.

Materials:

-

Mammalian cell line for transfection

-

NHEJ reporter plasmid (e.g., a construct with a GFP gene disrupted by an intron containing two I-SceI restriction sites).[11]

-

I-SceI endonuclease expression plasmid.

-

Transfection reagent.

-

Flow cytometer.

Methodology:

-

Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the NHEJ reporter plasmid and the I-SceI expression plasmid using a suitable transfection method. A separate fluorescent protein plasmid (e.g., expressing mCherry) can be included as a transfection control.

-

Induce DSBs: The expressed I-SceI endonuclease will cut the reporter plasmid at the specific recognition sites, creating a DSB and excising the intervening sequence.

-

Repair by NHEJ: The cell's endogenous NHEJ machinery will repair the DSB. A successful repair event that re-ligates the GFP exons will restore the functional GFP open reading frame.

-

Incubation: Allow the cells to incubate for 48-72 hours post-transfection to allow for DSB induction, repair, and GFP expression.

-

Analysis by Flow Cytometry: Harvest the cells (e.g., by trypsinization). Analyze the cell population using a flow cytometer to quantify the percentage of GFP-positive cells within the population of successfully transfected cells (as identified by the transfection control marker). The percentage of GFP-positive cells serves as a direct measure of NHEJ efficiency.

Conclusion

DNA-PK is the master regulator of non-homologous end joining, a DNA repair pathway of paramount importance for maintaining genomic stability. Its core components, the Ku70/80 heterodimer and the DNA-PKcs catalytic subunit, work in a highly coordinated fashion to detect DNA breaks, scaffold the assembly of a multi-protein repair complex, and regulate the enzymatic activities required for DNA end processing and ligation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of DNA-PK and to explore its potential as a therapeutic target in oncology and other diseases linked to genomic instability. The continued study of this essential kinase will undoubtedly yield further insights into the fundamental processes that safeguard our genetic blueprint.

References

- 1. m.youtube.com [m.youtube.com]

- 2. The Nesvizhskii Lab [nesvilab.org]

- 3. DNA-PKcs - Wikipedia [en.wikipedia.org]

- 4. Double‐strand break repair by Ku70 requires heterodimerization with Ku80 and DNA binding functions | The EMBO Journal [link.springer.com]

- 5. The dynamics of Ku70/80 and DNA-PKcs at DSBs induced by ionizing radiation is dependent on the complexity of damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

- 8. Measuring nonhomologous end-joining, homologous recombination and alternative end-joining simultaneously at an endogenous locus in any transfectable human cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The DNA-dependent protein kinase: a multifunctional protein kinase with roles in DNA double strand break repair and mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Harnessing accurate non-homologous end joining for efficient precise deletion in CRISPR/Cas9-mediated genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. KU70/80, DNA-PKcs, and Artemis are essential for the rapid induction of apoptosis after massive DSB formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of non-homologous end joining increases the efficiency of CRISPR/Cas9-mediated precise [TM: inserted] genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

Peposertib's Effect on Cancer Cell Radiosensitivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peposertib (also known as M3814) is a potent and selective small-molecule inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2][3] DNA-PK plays a critical role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[1][4][5] By inhibiting this key repair mechanism, Peposertib has demonstrated significant potential as a radiosensitizer, enhancing the efficacy of radiation therapy in preclinical cancer models.[1][2][3][6] This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies related to Peposertib's radiosensitizing properties. Furthermore, it delves into the effects of Rigosertib, a multi-kinase inhibitor that also exhibits radiosensitizing effects, albeit through different pathways.

Introduction: The Rationale for Targeting DNA Repair in Radiotherapy

Radiotherapy remains a cornerstone of cancer treatment, inducing cytotoxic DNA double-strand breaks (DSBs) in tumor cells.[2][3][7] However, the efficacy of radiotherapy can be limited by the intrinsic radioresistance of some tumors, which is often mediated by robust DNA damage response (DDR) pathways.[8] The cell employs two primary pathways to repair DSBs: the high-fidelity homologous recombination (HR) and the faster but more error-prone non-homologous end joining (NHEJ).[6][9] In many cancer cells, NHEJ is the predominant DSB repair pathway.[4]

Targeting key components of the DDR, therefore, presents a promising strategy to enhance the cytotoxic effects of radiation. Peposertib, by selectively inhibiting the catalytic subunit of DNA-PK (DNA-PKcs), directly blocks the NHEJ pathway, leading to the accumulation of unrepaired DNA damage and subsequent cell death in irradiated cancer cells.[1][6][8]

Peposertib: Mechanism of Action as a Radiosensitizer

Peposertib is an orally bioavailable and highly selective inhibitor of DNA-PKcs.[1][9] Its primary mechanism as a radiosensitizer involves the following key steps:

-

Inhibition of DNA-PKcs Autophosphorylation: Following radiation-induced DSBs, DNA-PKcs is activated and undergoes autophosphorylation at sites such as Serine 2056. Peposertib effectively suppresses this radiation-induced autophosphorylation.[6]

-

Suppression of NHEJ-mediated DSB Repair: By inhibiting DNA-PKcs, Peposertib prevents the ligation of broken DNA ends, leading to a significant delay in the resolution of DSBs.[2][3] This is evidenced by the persistence of γH2AX foci, a marker of DNA double-strand breaks.[9]

-

Induction of Mitotic Catastrophe in p53-Deficient Cells: In cancer cells lacking functional p53, the inhibition of DSB repair by Peposertib allows them to bypass the G2/M checkpoint and enter mitosis with unrepaired chromosomes.[2][3] This leads to chromosomal missegregation, micronuclei formation, and ultimately, mitotic catastrophe and cell death.[2][3]

-

Enhancement of Inflammatory Signaling: The accumulation of cytosolic DNA from micronuclei can activate the cGAS/STING pathway, leading to inflammatory signaling and potentially enhancing anti-tumor immune responses.[2][3]

Signaling Pathway of Peposertib-mediated Radiosensitization

Caption: Peposertib inhibits DNA-PKcs, blocking NHEJ and leading to enhanced cancer cell death following radiation.

Rigosertib: An Alternative Radiosensitizing Mechanism

Rigosertib, initially identified as a Polo-like kinase 1 (Plk1) inhibitor, also demonstrates significant radiosensitizing properties, though its mechanism differs from that of Peposertib.[10][11][12][13]

-

Plk1 Inhibition and G2/M Arrest: Rigosertib induces a G2/M cell cycle arrest by inhibiting Plk1, a key regulator of mitotic progression.[12][14] Cells in the G2/M phase are known to be more sensitive to radiation.[14]

-

Inhibition of the PI3K/Akt Pathway: Rigosertib has also been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[10][11][13] Inhibition of this pathway can further enhance the cytotoxic effects of radiation.[10][11]

-

Induction of Mitotic Catastrophe: Similar to the ultimate outcome of Peposertib in p53-deficient cells, Rigosertib's disruption of mitotic processes can lead to mitotic catastrophe and cell death.[10]

Signaling Pathway of Rigosertib-mediated Radiosensitization

Caption: Rigosertib inhibits PLK1 and PI3K pathways, leading to G2/M arrest and increased radiosensitivity.

Quantitative Data on Radiosensitizing Effects

The following tables summarize the quantitative data from preclinical studies evaluating the radiosensitizing effects of Peposertib and Rigosertib.

Table 1: In Vitro Radiosensitizing Effects of Peposertib

| Cell Line | Cancer Type | Peposertib Concentration (nmol/L) | Radiation Dose (Gy) | Outcome Measure | Result | Reference |

| M12 | Melanoma Brain Metastasis | 100 | 2.5 | Clonogenic Survival | Significantly reduced vs. radiation alone (p=0.0001) | [6] |

| M12 | Melanoma Brain Metastasis | 300 | 2.5 | Clonogenic Survival | Significantly reduced vs. radiation alone (p=0.0007) | [6] |

| M12 | Melanoma Brain Metastasis | 1,000 | 2.5 | Clonogenic Survival | Significantly reduced vs. radiation alone (p=0.0008) | [6] |

| M12 | Melanoma Brain Metastasis | 300 | 2.5, 5 | Sensitizer Enhancement Ratio (SER₁₀) | 1.9 ± 0.1 | [6] |

| U251V | Glioblastoma | 300-1,000 | 5 | Clonogenic Survival | Prominent potentiation of radiation effects (p < 0.0001) | [9] |

| SVG-A | Human Astrocyte (Normal) | 300 | N/A | Sensitizer Enhancement Ratio (SER₁₀) | 1.9 ± 0.1 | [6][15] |

Table 2: In Vivo Radiosensitizing Effects of Peposertib

| Tumor Model | Cancer Type | Peposertib Dose | Radiation Schedule | Outcome Measure | Result | Reference |

| M12-eGFP Xenograft | Melanoma Brain Metastasis | 125 mpk (twice daily) | 2.5 Gy x 5 fractions | Median Survival | 104% increase (p=0.0015) | [6][16][17] |

| M15 Xenograft | Melanoma Brain Metastasis | 125 mpk (twice daily) | 2.5 Gy x 5 fractions | Median Survival | 50% increase (p=0.03) | [6][16][17] |

| M27 Xenograft | Melanoma Brain Metastasis | 125 mpk (twice daily) | 2.5 Gy x 5 fractions | Median Survival | 16% increase (p=0.04) | [6][16][17] |

| SK-RC-52 Xenograft | Renal Cell Carcinoma | Not Specified | 3MBq or 6MBq ¹⁷⁷Lu-anti-CAIX RIT | Anti-tumor activity | 3MBq RIT + Peposertib ≥ 6MBq RIT alone | [18] |

| Prostate Xenograft | Prostate Cancer | Not Specified | 6MBq ¹⁷⁷Lu-anti-PSMA RIT | Complete Response (CR) | 75% CR (3/4) vs 25% CR (1/4) for RIT alone | [18] |

Table 3: In Vitro Radiosensitizing Effects of Rigosertib

| Cell Line | Cancer Type | Rigosertib Concentration (µM) | Radiation Dose (Gy) | Outcome Measure | Result | Reference |

| HeLa | Cervical Carcinoma | Not Specified | 2-8 | Dose Modification Factor | 1.4 - 2.2 | [11][12] |

| C33A | Cervical Carcinoma | Not Specified | 2-8 | Dose Modification Factor | 1.4 - 2.2 | [11][12] |

| HeLa | Cervical Carcinoma | Not Specified | 6 | Increase in γ-H2AX intensity | 71-108% increase with Rigosertib vs. 15-25% with Cisplatin | [11][12] |

| C33A | Cervical Carcinoma | Not Specified | 6 | Increase in γ-H2AX intensity | 71-108% increase with Rigosertib vs. 15-25% with Cisplatin | [11][12] |

Table 4: In Vivo Radiosensitizing Effects of Rigosertib

| Tumor Model | Cancer Type | Rigosertib Dose | Radiation Schedule | Outcome Measure | Result | Reference |

| Cervical Cancer Xenograft | Cervical Carcinoma | Not Specified | Not Specified | Tumor Growth Delay | 53% longer with Rigosertib vs. Cisplatin | [11][12] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature. For detailed, step-by-step protocols, please refer to the cited publications.

Cell Culture

-

Cell Lines: A variety of human cancer cell lines have been used, including those from melanoma brain metastases (M12, M15, M27), glioblastoma (U251), and cervical carcinoma (HeLa, C33A).[6][9][12] Normal human astrocyte cell lines (SVG-A) have also been used to assess effects on non-malignant tissue.[6][15]

-

Culture Conditions: Cells are typically maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C and 5% CO₂.

Clonogenic Survival Assay

The clonogenic survival assay is the gold standard for assessing the reproductive integrity of cells after exposure to ionizing radiation.[19][20]

Caption: Workflow of a typical clonogenic survival assay to assess radiosensitivity.

Immunofluorescence for γ-H2AX Foci

This technique is used to visualize and quantify DNA double-strand breaks.[19]

-

Procedure:

-

Cells are grown on coverslips and treated with the drug and/or radiation.

-

At specified time points, cells are fixed and permeabilized.

-

Cells are incubated with a primary antibody against phosphorylated H2AX (γ-H2AX).

-

A fluorescently labeled secondary antibody is used for detection.

-

Nuclei are counterstained with DAPI.

-

Images are acquired using a fluorescence microscope, and the number of foci per nucleus is quantified.[19]

-

Western Blotting

Western blotting is used to detect and quantify specific proteins involved in DNA damage signaling pathways.

-

Procedure:

-

Protein lysates are collected from treated and untreated cells.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against target proteins (e.g., phospho-DNA-PKcs, total DNA-PKcs, γH2AX).

-

Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.

-

In Vivo Tumor Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., C57BL/6, BALB/c) are typically used.[4]

-

Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically to establish tumors.

-

Treatment: Once tumors reach a specified size, animals are randomized into treatment groups: vehicle control, Peposertib/Rigosertib alone, radiation alone, or combination therapy.

-

Drug Administration: Peposertib is typically administered via oral gavage.[6]

-

Irradiation: Tumors are locally irradiated using a dedicated animal irradiator.

-

Monitoring: Tumor volume and animal body weight are monitored regularly. The primary endpoint is often tumor growth delay or an increase in median survival.

Clinical Development and Future Directions

Peposertib is currently being evaluated in multiple clinical trials in combination with radiotherapy for various solid tumors, including glioblastoma, pancreatic cancer, and head and neck cancers.[1][7][9][21][22] These studies aim to determine the maximum tolerated dose, safety, and efficacy of this combination therapy.[1][23] Early results suggest that Peposertib is generally well-tolerated in combination with radiation.[1]

The combination of DNA-PK inhibitors like Peposertib with radiotherapy holds significant promise for improving outcomes in patients with radioresistant tumors. Further research is needed to identify predictive biomarkers of response and to explore rational combinations with other targeted agents and immunotherapies.[2][3]

Conclusion

Peposertib has emerged as a potent radiosensitizer by virtue of its selective inhibition of DNA-PK and the NHEJ pathway. Preclinical data robustly support its ability to enhance the efficacy of radiation in a variety of cancer models. Rigosertib also demonstrates radiosensitizing effects, primarily through the inhibition of Plk1 and the PI3K/Akt pathway. The ongoing clinical evaluation of Peposertib in combination with radiotherapy will be crucial in translating these promising preclinical findings into tangible benefits for cancer patients. This technical guide provides a foundational understanding of the mechanisms and data supporting the use of these agents to overcome radioresistance.

References

- 1. A Phase 1 Study of the DNA-PK Inhibitor Peposertib in Combination With Radiation Therapy With or Without Cisplatin in Patients With Advanced Head and Neck Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA-PK Inhibitor Peposertib Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. DNA-PK Inhibitor Peposertib Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA-dependent protein kinase inhibitor as a sensitizer of radiotherapy in locally advanced rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Distribution of the DNA-PKcs Inhibitor Peposertib Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. letswinpc.org [letswinpc.org]

- 8. Central Nervous System Delivery of the Catalytic Subunit of DNA-Dependent Protein Kinase Inhibitor Peposertib as Radiosensitizer for Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rigosertib is a more effective radiosensitizer than cisplatin in concurrent chemo-radiation treatment of cervical carcinoma, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. Rigosertib is a more effective radiosensitizer than cisplatin in concurrent chemoradiation treatment of cervical carcinoma, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Evaluation of Rigosertib Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells [mdpi.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Differential Distribution of the DNA-PKcs Inhibitor Peposertib Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

- 19. benchchem.com [benchchem.com]

- 20. Inter-assay precision of clonogenic assays for radiosensitivity in cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Facebook [cancer.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. medicine.yale.edu [medicine.yale.edu]

Peposertib (M3814): A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peposertib, also known as M3814 or Nedisertib, is a potent, selective, and orally bioavailable small-molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3][4] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major cellular mechanism for repairing DNA double-strand breaks (DSBs).[1][5] By inhibiting this repair process, Peposertib sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents, such as ionizing radiation and certain chemotherapies.[1][3] This technical guide provides an in-depth overview of Peposertib's chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental protocols used in its evaluation.

Chemical Identity and Physicochemical Properties

Peposertib is a complex heterocyclic molecule. Its chemical identifiers and computed physicochemical properties are summarized in the table below, providing a foundational understanding of its drug-like characteristics.

| Identifier / Property | Value | Source |

| IUPAC Name | (S)-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol | [6] |

| Synonyms | M3814, Nedisertib, MSC2490484A | [7] |

| Molecular Formula | C₂₄H₂₁ClFN₅O₃ | [6] |

| Molecular Weight | 481.9 g/mol | [6][8] |

| CAS Number | 1637542-33-6 | [6] |

| SMILES String | COC1=NN=C(C=C1)--INVALID-LINK--C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O | [6] |

| XLogP3 | 2.8 | [6][8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 9 | [8] |

| Topological Polar Surface Area | 93.5 Ų | [6][8] |

| Solubility Profile | Low, pH-dependent solubility (BCS Class II) | [9][10] |

Mechanism of Action: Inhibition of the NHEJ Pathway

Peposertib exerts its therapeutic effect by targeting DNA-PK, a serine/threonine protein kinase that acts as a master regulator of the NHEJ pathway for repairing DNA DSBs.[1][5]

-

DNA Damage Recognition: Following a DNA DSB (induced by radiation or chemotherapy), the Ku70/Ku80 heterodimer rapidly binds to the broken DNA ends.[2][9]

-

DNA-PK Holoenzyme Assembly: This binding event recruits the DNA-PK catalytic subunit (DNA-PKcs), forming the active DNA-PK holoenzyme.[9]

-

Kinase Activation & Repair: DNA-PKcs is activated and phosphorylates itself and other downstream targets (e.g., Artemis, Ligase IV) to process the DNA ends and ligate them together, completing the repair.[2]

-

Inhibition by Peposertib: Peposertib acts as an ATP-competitive inhibitor, binding to the kinase domain of DNA-PKcs and blocking its catalytic activity.[9][10] This prevents the phosphorylation events necessary for NHEJ, leading to the persistence of lethal DSBs and subsequent cancer cell death.[1]

The diagram below illustrates the DNA-PK mediated NHEJ pathway and the point of inhibition by Peposertib.

References

- 1. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA-Dependent Protein Kinase Inhibitor Peposertib Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 6. Peposertib | C24H21ClFN5O3 | CID 86292849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A Phase Ib Study of the DNA-PK Inhibitor Peposertib Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peposertib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Phase I crossover study of DNA‐protein kinase inhibitor peposertib in healthy volunteers: Effect of food and pharmacokinetics of an oral suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Peposertib's Impact on Cell Cycle Checkpoints: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peposertib (also known as M3814) is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[1][2][3] By disrupting this primary DNA repair mechanism, Peposertib sensitizes cancer cells to DNA-damaging agents such as radiotherapy and certain chemotherapies.[4][5] This guide provides an in-depth analysis of the molecular mechanisms through which Peposertib impacts cell cycle checkpoints, particularly the G2/M checkpoint, and how this effect is contingent on the tumor suppressor p53 status. Detailed experimental protocols and quantitative data are presented to support the described mechanisms.

Core Mechanism of Action: DNA-PK Inhibition

DNA-PK is a key component of the NHEJ machinery, which is the predominant pathway for repairing DNA DSBs throughout the cell cycle.[6] When a DSB occurs, the Ku70/Ku80 heterodimer binds to the broken DNA ends and recruits the catalytic subunit of DNA-PK (DNA-PKcs).[2][7] DNA-PKcs then phosphorylates various substrates to facilitate the processing and ligation of the DNA ends.

Peposertib is an orally bioavailable, small-molecule inhibitor that selectively targets the kinase activity of DNA-PKcs at sub-nanomolar concentrations.[4] By inhibiting DNA-PK, Peposertib prevents the repair of DSBs induced by exogenous agents like ionizing radiation (IR) or topoisomerase II inhibitors (e.g., doxorubicin, etoposide).[2][4] The persistence of unrepaired DSBs triggers the DNA Damage Response (DDR), a complex signaling network that activates cell cycle checkpoints to halt cell division and allow time for repair.[4] If the damage is irreparable, the DDR can lead to cellular senescence or apoptosis.

Modulation of Cell Cycle Checkpoints

Peposertib monotherapy has a minimal effect on cell cycle distribution.[1] However, when combined with a DSB-inducing agent, its impact on cell cycle progression becomes profound, primarily leading to a robust G2/M checkpoint arrest.[1][2]

G2/M Checkpoint Arrest

The G2/M checkpoint prevents cells with damaged DNA from entering mitosis, thus avoiding the propagation of genomic instability. When DNA DSBs persist due to Peposertib's inhibition of NHEJ, the Ataxia-Telangiectasia Mutated (ATM) kinase is activated.[2][5] ATM, in turn, phosphorylates and activates downstream checkpoint kinases such as CHK1 and CHK2.[1][5] These kinases then inactivate the CDC25 phosphatases, which are required to activate the Cyclin B-CDK1 complex that drives mitotic entry. This signaling cascade results in a transient arrest of cells in the G2 phase of the cell cycle.[1]

Studies in various cancer cell lines, including triple-negative breast cancer and p53-deficient models, have consistently shown a significant accumulation of cells in the G2/M phase following combined treatment with Peposertib and a DNA-damaging agent.[1][2]

The Pivotal Role of p53 Status

The ultimate fate of a cancer cell arrested at the G2/M checkpoint by the combination treatment is largely determined by its p53 status.[5][8]

-

In p53 Wild-Type Cells: In the presence of functional p53, the ATM-mediated DDR is amplified.[2][5] Peposertib treatment in combination with DNA damage leads to increased phosphorylation of p53 at Serine 15 (a direct target of ATM) and an overall increase in p53 protein levels.[5][7] This hyperactivation of p53 enhances the transcription of its target genes, including the cyclin-dependent kinase inhibitor p21.[2][5][7] The upregulation of p21 reinforces the cell cycle arrest, often leading to a state of premature senescence.[1][9] This robust checkpoint response effectively protects the cells from entering mitosis with unrepaired chromosomes.[5]

-

In p53-Deficient Cells: Cancer cells lacking functional p53 do not have this protective checkpoint mechanism.[1][8] Although they still undergo an initial G2 arrest mediated by ATM/CHK signaling, this checkpoint is often leaky or transient.[1] Consequently, these cells eventually enter mitosis despite carrying unrepaired DSBs. This leads to severe chromosomal aberrations, aberrant cell division, and ultimately, cell death through a process known as mitotic catastrophe.[5][8] This selective vulnerability of p53-deficient tumors is a key rationale for combining Peposertib with radiotherapy.[1][8]

Signaling Pathways

The interplay between DNA repair and cell cycle checkpoint signaling is complex. The following diagrams illustrate the key pathways affected by Peposertib.

Caption: Peposertib inhibits the kinase activity of DNA-PKcs, a core component of the NHEJ pathway.

Caption: Peposertib + DNA damage enhances ATM activation, leading to p53-dependent G2/M arrest.

Quantitative Data Summary

The following tables summarize quantitative findings from preclinical studies investigating Peposertib's effect on the cell cycle.

Table 1: Cell Cycle Distribution in MDA-MB-231 (TNBC) Cells [2]

| Treatment (7 days) | % EdU+ Cells (Proliferating) | % Cells in G2/M Phase |

| Vehicle Control (DMSO) | 8.62% | Not specified |

| Peposertib (1 µM) | 9.03% | Not specified |

| Doxorubicin (1 nM) | 9.82% | Not specified |

| Peposertib + Doxorubicin | 1.46% | Significant Accumulation |

Note: The study visually demonstrates a clear G2/M peak in the combination treatment group via flow cytometry histograms.[2]

Table 2: Protein Expression Changes in MDA-MB-231 Cells Following Combination Treatment [2]

| Protein | Change with Peposertib + Doxorubicin | Role/Significance |

| p-ATM (S1981) | Increased | Activation of ATM kinase |

| p-H2AX (S139) | Increased | Marker of DNA DSBs |

| p-Kap1 (S824) | Increased | ATM substrate, involved in DDR |

| p-p53 (S15) | Increased | Activation of p53 |

| p21 | Increased | p53 target, CKI, induces arrest |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments used to study Peposertib's effects.

Western Blotting for Protein Analysis

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the DDR and cell cycle pathways (e.g., ATM, p53, p21, γH2AX).[2][5][7]

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with Peposertib and/or a DNA-damaging agent for the desired time.

-

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[2][7]

-

Sonicate lysates (e.g., 10 minutes with 30s on/30s off cycles) at 4°C to shear DNA and ensure complete lysis.[2][7]

-

Centrifuge at >12,000 g for 15 minutes at 4°C to pellet cell debris.[2]

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

Sample Preparation & Electrophoresis:

-

Normalize protein amounts for all samples and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.

-

Load 20-40 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).[9]

-

Run the gel in 1x running buffer until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[10]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[10]

-

Incubate the membrane with a specific primary antibody (e.g., anti-p-p53 S15) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[10]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Wash again three times with TBST.

-

-

Detection:

Flow Cytometry for Cell Cycle Analysis

This technique quantifies the DNA content of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2]

-

Cell Preparation:

-

Treat cells as required. Harvest both adherent and floating cells to include apoptotic populations.

-

Count cells and aliquot approximately 1 x 10⁶ cells per sample.[12]

-

Wash cells with PBS and centrifuge.

-

-

Fixation:

-

Staining:

-

Centrifuge the fixed cells to remove ethanol and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A in a permeabilization buffer (e.g., PBS with 0.1% Triton X-100).[13][15] RNase A is crucial to prevent staining of double-stranded RNA.

-

Incubate for 15-30 minutes at room temperature, protected from light.[15]

-

-

Data Acquisition and Analysis:

-

Analyze samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting fluorescence in the red spectrum.

-

Use a low flow rate for better resolution.[13]

-

Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the G0/G1, S, and G2/M populations.[12]

-

Immunofluorescence for DNA Damage Foci (γH2AX)

Immunofluorescence is used to visualize the formation of nuclear foci containing phosphorylated H2AX (γH2AX), a marker for DNA DSBs.[16][17]

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Apply treatments as required.

-

-

Fixation and Permeabilization:

-

Blocking and Staining:

-

Wash with PBS and block with a solution like 2% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.[17]

-

Incubate with the primary antibody (e.g., anti-γH2AX) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslip onto a microscope slide using a mounting medium containing a nuclear counterstain like DAPI.

-

Image the cells using a fluorescence or confocal microscope. The number and intensity of γH2AX foci per nucleus can be quantified using image analysis software.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the impact of Peposertib on cell cycle checkpoints in vitro.

Caption: A typical workflow for studying Peposertib's effects on the cell cycle in vitro.

Conclusion and Therapeutic Implications

Peposertib's mechanism of action extends beyond simple DNA repair inhibition; it is a potent modulator of cell cycle checkpoints. By preventing the repair of DSBs, it forces cancer cells to rely on the ATM-driven DNA damage response. The outcome of this checkpoint activation is critically dependent on the p53 status of the tumor. In p53-proficient tumors, Peposertib can enhance p53-mediated cell cycle arrest and senescence, while in p53-deficient tumors, it promotes mitotic catastrophe and cell death.[5][8]

This differential impact provides a strong therapeutic rationale for its use in combination with radiotherapy and certain chemotherapies, particularly in tumors with p53 mutations, which are common in many cancer types. The detailed understanding of its effects on cell cycle checkpoints, as outlined in this guide, is essential for the rational design of clinical trials and the development of effective combination strategies.[3][7] Current clinical research is actively exploring these combinations in various solid tumors.[6][7][18]

References

- 1. DNA-PK Inhibitor Peposertib Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I study of peposertib and avelumab with or without palliative radiotherapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. DNA-PK Inhibitor Peposertib Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. origene.com [origene.com]

- 11. benchchem.com [benchchem.com]

- 12. Flow Cytometry Protocol [sigmaaldrich.com]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. Differential Distribution of the DNA-PKcs Inhibitor Peposertib Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. A Phase Ib Study of the DNA-PK Inhibitor Peposertib Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Peposertib: A Technical Overview of a Novel DNA-PK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peposertib (also known as M3814) is a potent and selective, orally bioavailable small molecule inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). By targeting a key component of the non-homologous end joining (NHEJ) pathway, Peposertib disrupts the repair of DNA double-strand breaks (DSBs), a critical mechanism for cancer cell survival, particularly in response to radiotherapy and certain chemotherapies. This technical guide provides a comprehensive summary of the discovery, mechanism of action, preclinical development, and clinical evaluation of Peposertib, presenting key quantitative data, experimental methodologies, and visual representations of its biological and developmental pathways.

Discovery and Rationale

The discovery of Peposertib stemmed from a drug discovery program aimed at identifying potent and selective inhibitors of DNA-PK.[1] The rationale for targeting DNA-PK is based on its critical role in the repair of DNA DSBs, which are highly cytotoxic lesions induced by ionizing radiation and various chemotherapeutic agents.[1] Cancer cells often exhibit an increased reliance on specific DNA damage response (DDR) pathways for survival, making them vulnerable to inhibitors of these pathways. By blocking DNA-PK-mediated NHEJ, Peposertib was designed to enhance the efficacy of DNA-damaging cancer therapies.[1]

Mechanism of Action

Peposertib functions as an ATP-competitive inhibitor of DNA-PKcs.[1] In the presence of DNA DSBs, DNA-PK is activated and autophosphorylates, initiating the NHEJ repair cascade. Peposertib binds to the kinase domain of DNA-PKcs, preventing its catalytic activity.[1] This inhibition leads to the accumulation of unrepaired DSBs, ultimately triggering cell cycle arrest and apoptosis in cancer cells. Furthermore, the inhibition of DNA-PK by Peposertib has been shown to potentiate ATM/p53 signaling, leading to enhanced p53-dependent antitumor activity.

Preclinical Development

In Vitro Studies

Peposertib has demonstrated potent and selective inhibition of DNA-PK in biochemical assays and has shown significant activity in various cancer cell lines, particularly in combination with DNA-damaging agents.

Table 1: In Vitro Activity of Peposertib

| Parameter | Value | Cell Line(s) | Combination Agent | Reference |

| DNA-PK IC50 | 0.6 nmol/L | - | - | [1] |

| Radiosensitization | Potentiated radiation-induced cell killing | Multiple cancer cell lines | Ionizing Radiation | [1] |

| Chemosensitization | Synergistic antiproliferative activity | Triple-Negative Breast Cancer cell lines | Doxorubicin, Epirubicin, Etoposide | [2] |

In Vivo Studies

Preclinical studies in xenograft models have shown that oral administration of Peposertib, in combination with radiation or chemotherapy, leads to significant tumor growth inhibition and, in some cases, complete tumor regression.[1]

Table 2: Preclinical In Vivo Efficacy of Peposertib

| Cancer Model | Combination Therapy | Key Findings | Reference |

| Cervical Cancer (HeLa xenograft) | Ionizing Radiation | Significant reduction in tumor burden | [3] |

| Triple-Negative Breast Cancer (MDA-MB-231 & MX-1 xenografts) | Pegylated Liposomal Doxorubicin (PLD) | Induced tumor regression and prevented regrowth | [2] |

| Melanoma Brain Metastases (PDX models) | Ionizing Radiation | Significant prolongation in median survival | [4] |

| FaDu & H460 Lung Carcinoma xenografts | Fractionated Radiation | Complete and durable tumor regression | [1] |

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have characterized the absorption, distribution, metabolism, and excretion of Peposertib.

Table 3: Preclinical Pharmacokinetic Parameters of Peposertib in Mice

| Parameter | Value | Dosing | Reference |

| Half-life (t1/2) | ~2.44 hours | 20 mg/kg oral | [4] |

| Brain Distribution (Kpuu) | 0.027 (wild-type mice) | 20 mg/kg oral | [4] |

| Brain Distribution (Kpuu) | 0.215 (BCRP/MDR1A/B knockout mice) | 20 mg/kg oral | [4] |

Clinical Development

Peposertib has been evaluated in several Phase I and Phase II clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy, both as a monotherapy and in combination with other anti-cancer treatments.

Table 4: Overview of Key Clinical Trials with Peposertib

| Trial Identifier | Phase | Indication | Treatment Combination | Key Findings | Reference |

| NCT03770689 | Ib/II | Locally Advanced Rectal Cancer | Capecitabine and Radiotherapy | Peposertib ≤150 mg once daily was tolerable. Limited clinical benefit observed at tolerable doses. | [5][6] |

| NCT02316197, NCT02516813 | I | Advanced Solid Tumors | Monotherapy and Radiotherapy | MTD not reached up to the highest administered level in monotherapy. | [1] |

| NCT04555577 | I | Newly Diagnosed MGMT Unmethylated Glioblastoma | Radiation and Adjuvant Temozolomide | Ongoing to determine MTD. | [7] |

Table 5: Pharmacokinetic Parameters of Peposertib in Healthy Volunteers (100 mg single dose)

| Parameter | Tablet (fasted) | Tablet (fed) | Oral Suspension (fasted) | Reference |

| Cmax (ng/mL) | Geometric Mean (GeoCV%): 104.47 (79.15, 137.90) | - | Geometric Mean (GeoCV%): 173.29 (135.78, 221.16) | [1] |

| AUC0–t (ng*h/mL) | Geometric Mean (90% CI): 123.81 (108.04, 141.87) | - | Geometric Mean (90% CI): 124.83 (111.50, 139.76) | [1] |

| Tmax (h) | Median (min; max): 1 (0.50; 3.00) | Median (min; max): 3.5 (1.50; 5.00) | Median (min; max): 0.5 | [1] |

| t1/2 (h) | Geometric Mean (GeoCV%): 5.40 (75.0) | Geometric Mean (GeoCV%): 3.34 (56.3) | - | [1] |

Experimental Protocols

Disclaimer: The following protocols are generalized based on publicly available information and standard laboratory procedures. Specific details from the cited studies are not fully available.

Western Blotting for DNA Damage Response Proteins

This protocol describes a general method for assessing the phosphorylation status of key DNA damage response proteins.

-

Cell Treatment and Lysis: Plate and treat cells with desired concentrations of Peposertib with or without a DNA-damaging agent (e.g., ionizing radiation, doxorubicin). After treatment, wash cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-DNA-PKcs, total DNA-PKcs, γH2AX, phospho-ATM, total ATM) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive cell death.

-

Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line and seed a known number of cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.

-

Treatment: After allowing the cells to attach, treat them with various concentrations of Peposertib, either alone or in combination with a single dose of ionizing radiation.

-

Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed in the untreated control wells.

-

Fixing and Staining: Aspirate the media, wash the wells with PBS, and fix the colonies with a solution such as methanol:acetic acid (3:1). After fixation, stain the colonies with a solution of 0.5% crystal violet in methanol.

-

Colony Counting: After washing and drying, count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition. Plot the surviving fraction against the dose of radiation to generate cell survival curves.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the efficacy of Peposertib in a subcutaneous tumor model.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HeLa, MDA-MB-231) into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Treatment: Administer Peposertib via oral gavage and/or the combination agent (e.g., radiation, doxorubicin) according to the specified dosing schedule.

-

Monitoring: Monitor tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for biomarkers like γH2AX.

Conclusion

Peposertib is a promising DNA-PK inhibitor with a well-defined mechanism of action and demonstrated preclinical efficacy in sensitizing cancer cells to DNA-damaging therapies. Early clinical trials have established its safety and tolerability. Ongoing and future studies will further delineate its therapeutic potential in various cancer types and combination regimens. The data and methodologies summarized in this guide provide a comprehensive resource for researchers and clinicians interested in the continued development and application of Peposertib.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Item - Supplementary Tables 1-2 and Supplementary Figures 1-6 from Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - figshare - Figshare [figshare.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. A Phase Ib Study of the DNA-PK Inhibitor Peposertib Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Phase I Trial of DNA-PK inhibitor (M3814) in Combination with Radiation and Adjuvant Temozolomide in Newly Diagnosed MGMT Unmethylated Glioblastoma [mdanderson.org]

Peposertib: A Technical Guide to a Novel DNA-PK Inhibitor in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peposertib (also known as M3814) is a potent, selective, and orally bioavailable small-molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[3][4] By inhibiting DNA-PK, Peposertib prevents the repair of DNA damage induced by radiotherapy and certain chemotherapies, thereby enhancing their cytotoxic effects and leading to tumor cell death.[3][5] This technical guide provides an in-depth overview of Peposertib's mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the core biological pathways and experimental workflows.

The Role of DNA-PK in DNA Repair and Cancer Therapy

DNA double-strand breaks are among the most lethal forms of DNA damage.[4] Eukaryotic cells have evolved two primary pathways to repair these breaks: the high-fidelity homologous recombination (HR) pathway and the faster, more predominant, but error-prone non-homologous end joining (NHEJ) pathway.[4][6] In many cancer cells, the NHEJ pathway is the dominant repair mechanism.[4]

The NHEJ pathway is initiated by the binding of the Ku70/Ku80 heterodimer to the broken DNA ends. This complex then recruits the catalytic subunit of DNA-PK (DNA-PKcs), forming the active DNA-PK holoenzyme.[7] DNA-PK's kinase activity is essential for processing the DNA ends and recruiting other downstream repair factors, such as XRCC4 and DNA Ligase IV, which complete the repair process.[1][7]

Many standard cancer treatments, including ionizing radiation and topoisomerase II inhibitors (e.g., doxorubicin, etoposide), function by inducing DSBs.[1][8] Cancer cells can develop resistance to these therapies by upregulating their DNA damage response (DDR) pathways, particularly NHEJ.[9] Therefore, inhibiting a key NHEJ component like DNA-PK presents a rational strategy to sensitize tumors to these established treatments.[3][5]

Mechanism of Action of Peposertib

Peposertib functions by binding to and inhibiting the catalytic activity of DNA-PKcs.[3][5] This action disrupts the NHEJ pathway, preventing the repair of DSBs.[3] When used in combination with a DSB-inducing agent, the accumulation of unrepaired DNA damage leads to genomic instability, cell cycle arrest, and ultimately, apoptotic or catastrophic cell death.[10][11]

Interestingly, the inhibition of DNA-PK by Peposertib can lead to a compensatory hyperactivation of the Ataxia-telangiectasia mutated (ATM) kinase, another key player in the DNA damage response.[1][7] In cancer cells with functional p53, this enhanced ATM signaling can amplify the p53-dependent apoptotic response, further contributing to the drug's efficacy.[7][11][12] This interplay highlights a complex signaling cascade initiated by Peposertib's targeted inhibition.

In TP53-mutant cancers, which are often resistant to DNA-damaging agents, a synthetic lethality approach can be exploited. The loss of p53 function makes these cells more reliant on alternative repair pathways like microhomology-mediated end-joining (MMEJ), which is driven by Polymerase Theta (POLQ).[6][13] Studies have shown that combining a DNA-PK inhibitor like Peposertib with a POLQ inhibitor results in synergistic cell killing in TP53-deficient models.[13]

Quantitative Data Summary

The efficacy of Peposertib, primarily in combination therapies, has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Preclinical In Vivo Efficacy of Peposertib Combinations

| Cancer Model | Combination Therapy | Key Efficacy Endpoint | Result | Citation |

| Melanoma Brain Metastasis (M12-eGFP) | Peposertib (125 mpk) + Radiation (2.5 Gy x 5) | Median Survival Prolongation | 104% increase | [14] |

| Melanoma Brain Metastasis (M15) | Peposertib (125 mpk) + Radiation (2.5 Gy x 5) | Median Survival Prolongation | 50% increase | [14] |

| Triple-Negative Breast Cancer (TNBC) | Peposertib + Pegylated Liposomal Doxorubicin (PLD) | Tumor Growth | Significant and long-lasting delay | [1] |

| Synovial Sarcoma | Peposertib + Pegylated Liposomal Doxorubicin (PLD) | Anti-Tumor Efficacy | Enhanced compared to unmodified doxorubicin | [7] |

| Acute Myeloid Leukemia (AML) PDX | Peposertib + CPX-351 (liposomal daunorubicin/cytarabine) | Human CD45+ Cells in Spleen | Marked reduction | [11] |

| Renal Cell Carcinoma (SK-RC-52) | Peposertib (50 mg/kg) + 177Lu-DOTA-girentuximab (6 MBq) | Complete Response Rate | 4 out of 4 | [15] |

Table 2: Clinical Trial Data for Peposertib

| Trial Phase | Cancer Type | Combination Therapy | Peposertib Dose | Key Findings | Citation |

| Phase Ib (NCT03770689) | Locally Advanced Rectal Cancer | + Capecitabine + Radiotherapy | 50-250 mg QD | MTD: ≤150 mg QD was tolerable. cCR/pCR rate was 5.3% (n=1). Did not improve complete response rates at tolerable doses. | [2][9][16] |

| Phase I | Advanced Head and Neck Tumors | + Palliative Radiotherapy (RT) | Up to 200 mg QD | Well-tolerated. | [17] |

| Phase I | Advanced Head and Neck Tumors | + RT + Cisplatin | - | Tolerable dose yielded insufficient exposure. | [17] |

| Phase I/II | Advanced Solid Tumors / Hepatobiliary Malignancies | + Avelumab + Hypofractionated RT | Up to 250 mg QD | Tolerable. Limited antitumor activity (one partial response). |

Table 3: Pharmacokinetic Parameters of Peposertib

| Subject | Dose/Condition | Tmax (median) | Cmax (Geo. Mean Ratio %) | AUC0–t (Geo. Mean Ratio %) | t1/2 (Geo. Mean) | Citation |

| Healthy Volunteers | 100 mg Tablet (Fed vs. Fasted) | 3.5 h vs. 1.0 h | 104.47% | 123.81% | 3.34 h vs. 5.40 h | [18][19] |

| Healthy Volunteers | 100 mg Oral Suspension vs. Tablet (Fasted) | 0.5 h vs. 1.0 h | 173.29% | 124.83% | - | [18][19] |

| Mice | 20 mpk (single oral dose) | 2.0 h | - | - | 2.4 h | [14] |

Experimental Protocols

Evaluating the efficacy of a DNA-PK inhibitor like Peposertib requires a suite of specialized assays to measure DNA damage, cell survival, and pathway modulation.

Clonogenic Survival Assay

This assay is the gold standard for measuring the effects of cytotoxic agents, like radiation, on cell reproductive viability.[20][21][22] It determines the ability of a single cell to proliferate and form a colony (typically >50 cells).

-

Principle: Cells are treated with a DNA-damaging agent (e.g., radiation) with or without Peposertib. They are then plated at low densities and allowed to grow for 1-3 weeks. The number of resulting colonies is counted to determine the surviving fraction of cells compared to an untreated control. A lower survival fraction in the combination group indicates sensitization.[21]

-

Methodology:

-

Cell Culture: Maintain cancer cell lines in appropriate growth medium.

-

Treatment: Treat cells with varying doses of radiation and/or a fixed concentration of Peposertib.

-

Plating: Trypsinize cells to create a single-cell suspension. Count cells and plate a specific number (e.g., ranging from 100 to 8000 cells, depending on the radiation dose) into 6-well plates or petri dishes.[20][23]

-

Incubation: Incubate plates for 9-14 days at 37°C in a humidified incubator to allow colony formation.[23]

-

Fixing and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution like 10% formalin or 4% paraformaldehyde. Stain colonies with a solution such as 0.5% crystal violet.[23]

-

Counting: Manually or automatically count the number of colonies containing at least 50 cells.

-

-

Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. Plot SF on a logarithmic scale against the radiation dose to generate cell survival curves.

γH2AX Foci Formation Assay

This immunofluorescence-based assay is a sensitive method for quantifying DNA double-strand breaks at the single-cell level.[24][25]

-

Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX.[24] These phosphorylated histones accumulate at the site of damage, forming discrete nuclear foci that can be visualized and counted using a specific primary antibody against γH2AX and a fluorescently labeled secondary antibody.[25][26] An increase in the number of foci per nucleus indicates a higher level of DNA damage or a failure to repair existing damage.

-

Methodology:

-

Cell Treatment: Grow cells on coverslips and treat with DNA-damaging agents with or without Peposertib. Allow cells to recover for a set time (e.g., 30 minutes to 24 hours) to allow for foci formation and repair kinetics assessment.[25][27]

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize the membranes with a detergent like 0.3% Triton X-100 to allow antibody entry.[24]

-

Blocking: Block non-specific antibody binding sites using a solution like 5% Bovine Serum Albumin (BSA).[24]

-

Antibody Incubation: Incubate cells with a primary antibody specific for γH2AX, typically overnight at 4°C. Following washes, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).[24][25]

-

Counterstaining and Mounting: Stain the nuclei with a DNA dye such as DAPI. Mount the coverslips onto microscope slides.

-

Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Count the number of γH2AX foci per nucleus using automated software like Fiji/ImageJ for unbiased, high-throughput analysis.[24][28]

-

-

Data Analysis: Quantify the average number of foci per nucleus for each treatment condition. Statistical analysis is performed to determine significant differences between groups.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for measuring various types of DNA damage in individual cells, including single- and double-strand breaks.[29]

-

Principle: Single cells are embedded in an agarose gel on a microscope slide and then lysed to remove membranes and proteins, leaving behind the DNA "nucleoid".[30] During electrophoresis, fragmented DNA (resulting from damage) migrates away from the nucleoid towards the anode, forming a "comet tail". The length and intensity of the tail are proportional to the amount of DNA damage.[29] The assay can be run under alkaline conditions to detect both single- and double-strand breaks or neutral conditions to primarily detect double-strand breaks.[30][31]

-

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from treated and control cell populations.

-

Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a specialized slide. Allow the agarose to solidify.[29]

-

Lysis: Immerse the slides in a chilled lysis solution to break down cell and nuclear membranes.[29]

-

Unwinding (for Alkaline Assay): Place slides in an alkaline solution to unwind the DNA, exposing breaks.[29]

-

Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with either neutral or alkaline buffer. Apply a voltage (e.g., 1 V/cm) to separate the damaged DNA from the nucleoid.[29][30]

-

Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide). Visualize the "comets" using a fluorescence microscope.

-

-

Data Analysis: Use specialized software to measure comet parameters such as tail length, tail intensity (% DNA in tail), and tail moment. These quantitative measures reflect the extent of DNA damage.

Conclusion and Future Directions

Peposertib is a promising DNA-PK inhibitor that has consistently demonstrated the ability to sensitize cancer cells to DNA-damaging therapies in preclinical models.[1][10] By selectively blocking the NHEJ repair pathway, it exploits a key survival mechanism of tumor cells, particularly in combination with radiotherapy and certain chemotherapies.[1][3]

Clinical data, while still emerging, suggest that finding the optimal therapeutic window—balancing efficacy with tolerability—is crucial, especially when combining Peposertib with other potent radiosensitizers like cisplatin or standard chemoradiation regimens.[9][17] The tolerability observed in combination with palliative radiotherapy and novel agents like radioimmunotherapies points toward promising future applications.[15][17]

Future research will likely focus on:

-

Identifying predictive biomarkers to select patients most likely to benefit from DNA-PK inhibition.

-

Exploring rational combination strategies, such as with PARP inhibitors or in synthetic lethality approaches for specific genetic backgrounds (e.g., TP53 mutations).[13]

-

Optimizing dosing schedules to maximize radiosensitization while minimizing toxicity to normal tissues.[18][19]

References

- 1. Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. DNA-PK Inhibitor Peposertib Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. Targeting DNA repair with combined inhibition of NHEJ and MMEJ induces synthetic lethality in TP53-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. letswinpc.org [letswinpc.org]

- 9. A Phase Ib Study of the DNA-PK Inhibitor Peposertib Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeting DNA Repair with Combined Inhibition of NHEJ and MMEJ Induces Synthetic Lethality in TP53-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential Distribution of the DNA-PKcs Inhibitor Peposertib Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. A Phase Ib Study of the DNA-PK Inhibitor Peposertib Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Phase 1 Study of the DNA-PK Inhibitor Peposertib in Combination With Radiation Therapy With or Without Cisplatin in Patients With Advanced Head and Neck Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phase I crossover study of DNA‐protein kinase inhibitor peposertib in healthy volunteers: Effect of food and pharmacokinetics of an oral suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Clonogenic assay - Wikipedia [en.wikipedia.org]